molecular formula C15H16 B8464371 1-Benzyl-3-ethylbenzene CAS No. 42504-54-1

1-Benzyl-3-ethylbenzene

Cat. No. B8464371
CAS RN: 42504-54-1
M. Wt: 196.29 g/mol
InChI Key: DITPGLQNHCMPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04914242

Procedure details

In 200 ml of water, 19.7 g of the fraction containing (3-ethylphenyl)phenylmethane obtained in the above alkylation was suspended. With stirring the suspension, 2 liter of an 1.6% aqueous solution of potassium permanganate was dropped. After the dropping, the stirring was continued for about 10 hours at room temperature. After this mixture was acidified with concentrated sulfuric acid, sodium hydrogensulfite powder was added until the reaction mixture became transparent from brown and it was extracted with benzene. After drying the benzene layer with anhydrous magnesium sulfate, 3-ethylbenzophenone was obtained in a yield of 97% by reduced pressure distillation.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1)[CH3:2].[Mn]([O-])(=O)(=O)=[O:17].[K+].S(=O)(=O)(O)O.S([O-])(O)=O.[Na+]>O>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:17])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the above alkylation
ADDITION
Type
ADDITION
Details
was dropped
ADDITION
Type
ADDITION
Details
was added until the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the benzene layer with anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.